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molecular formula C15H14O B8612005 Ethanone, 1-[2-(phenylmethyl)phenyl]- CAS No. 61608-94-4

Ethanone, 1-[2-(phenylmethyl)phenyl]-

Cat. No. B8612005
M. Wt: 210.27 g/mol
InChI Key: RAJKWGGUDTXYQD-UHFFFAOYSA-N
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Patent
US05506219

Procedure details

Oxalyl chloride (4.1 ml, 47 mmol) was added to a solution of 2-(phenylmethyl)benzoic acid (from Aldrich) in methylene chloride (100 ml) over 5 minutes at room temperature. The solution was allowed to stir at room temperature for 2 hours. The solution was concentrated and the resultant orange gum azeotroped with benzene (twice) and placed under high vacuum for 1 hour. In a separate flask, methyl lithium (1.4M in THF, 100 ml, 140 mmol) was added over 10 minutes to a slurry of CuI2 (13.432 gm, 42.3 mmole) in ether (125 ml). The slurry was allowed to stir for 2 minutes. The above-prepared acid chloride in ether (50 ml) at -78° C. was cannulated over 20 minutes into the dimethyl lithiumcuprate solution, which was also cooled to -78° C. The solution stirred for an additional 20 minutes, then was quenched with methanol (30 ml) and warmed to room temperature. The solution was then added to saturated NH4Cl (200 ml), and the aqueous layer was extracted with ether (twice). The organic layers were combined and washed with brine, then dried over MgSO4, filtered and concentrated to afford an orange oil. The crude oil was purified by flash chromatography on Merck silica gel in 5% EtOAc in hexane. The fractions containing the product were combined and concentrated to afford the title compound as a pale yellow solid (3.090 gm, 63%).
Quantity
4.1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
CuI2
Quantity
13.432 g
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
solvent
Reaction Step Two
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
dimethyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
63%

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:5])[C:2](Cl)=O.[C:7]1([CH2:13][C:14]2[CH:22]=[CH:21][CH:20]=[CH:19][C:15]=2C(O)=O)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.C[Li]>C(Cl)Cl.CCOCC>[C:7]1([CH2:13][C:14]2[CH:15]=[CH:19][CH:20]=[CH:21][C:22]=2[C:1](=[O:5])[CH3:2])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
4.1 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CC1=C(C(=O)O)C=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C[Li]
Name
CuI2
Quantity
13.432 g
Type
reactant
Smiles
Name
Quantity
125 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
dimethyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
CUSTOM
Type
CUSTOM
Details
the resultant orange gum azeotroped with benzene (twice) and
WAIT
Type
WAIT
Details
placed under high vacuum for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
to stir for 2 minutes
Duration
2 min
TEMPERATURE
Type
TEMPERATURE
Details
was also cooled to -78° C
STIRRING
Type
STIRRING
Details
The solution stirred for an additional 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
was quenched with methanol (30 ml)
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
ADDITION
Type
ADDITION
Details
The solution was then added to saturated NH4Cl (200 ml)
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ether (twice)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford an orange oil
CUSTOM
Type
CUSTOM
Details
The crude oil was purified by flash chromatography on Merck silica gel in 5% EtOAc in hexane
ADDITION
Type
ADDITION
Details
The fractions containing the product
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CC1=C(C=CC=C1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.09 g
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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